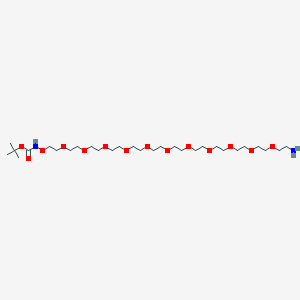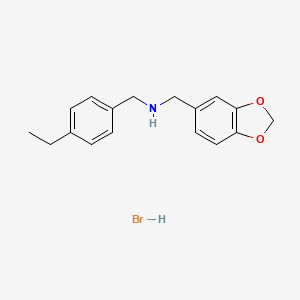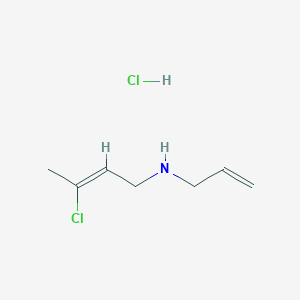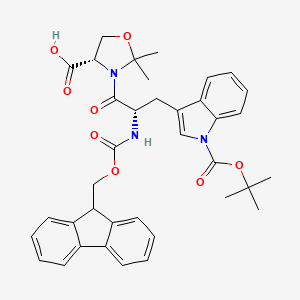
Amino-dPEG™(11)-aminoxy-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-dPEG™(11)-aminoxy-Boc is a novel, synthetic peptide-based compound with potential applications in scientific research. Developed by Polypeptide Group, Inc., this compound has been used in a variety of lab experiments, including those related to protein structure and function, cell membrane dynamics, and drug delivery. The compound is composed of a Boc-protected aminooxy group attached to a polyethylene glycol (PEG) molecule, which is further attached to an amino group. This unique structure gives this compound several advantages over other peptide-based compounds, including enhanced solubility and increased stability.
Wissenschaftliche Forschungsanwendungen
Amino-dAmino-dPEG™(11)-aminoxy-Boc™(11)-aminoxy-Boc has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as well as to investigate the dynamics of cell membranes. It has also been used in drug delivery studies, as it can be used to attach various molecules to peptides and proteins, making them easier to transport. Additionally, it has been used to investigate the effects of various drugs on cells and tissues.
Wirkmechanismus
Target of Action
t-Boc-Aminooxy-PEG11-amine, also known as Amino-dPEG™(11)-aminoxy-Boc, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The ligand for the E3 ubiquitin ligase in the compound recruits the E3 ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . By degrading specific target proteins, the compound can influence various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
As a protac linker, it’s designed to enhance the cellular uptake, and the peg spacer could potentially improve the solubility and stability of the compound .
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to the modulation of cellular processes and pathways in which the target protein is involved .
Action Environment
The action of t-Boc-Aminooxy-PEG11-amine is influenced by the intracellular environment, particularly the presence and activity of the ubiquitin-proteasome system . Environmental factors such as pH could potentially affect the stability and efficacy of the compound .
Vorteile Und Einschränkungen Für Laborexperimente
Amino-dAmino-dPEG™(11)-aminoxy-Boc™(11)-aminoxy-Boc has several advantages for use in lab experiments. Its increased solubility and stability make it ideal for use in a variety of applications, including drug delivery and protein structure and function studies. Additionally, its ability to attach various molecules to peptides and proteins makes it ideal for drug delivery studies. However, it is important to note that Amino-dthis compound™(11)-aminoxy-Boc is not suitable for use in humans, as it has not been tested for safety in humans.
Zukünftige Richtungen
Amino-dAmino-dPEG™(11)-aminoxy-Boc™(11)-aminoxy-Boc has a variety of potential future applications. It could be used to develop new drug delivery systems, as its ability to attach various molecules to peptides and proteins could make it ideal for delivering drugs to specific cells or tissues. Additionally, it could be used to study the structure and function of proteins, as its increased solubility and stability could make it ideal for use in protein structure and function studies. Finally, it could be used to investigate the effects of various drugs on cells and tissues, as its ability to attach various molecules to cell membranes could make it ideal for use in drug delivery studies.
Synthesemethoden
Amino-dAmino-dPEG™(11)-aminoxy-Boc™(11)-aminoxy-Boc is synthesized using a two-step process. The first step involves the reaction of a Boc-protected aminooxy group with a polyethylene glycol (this compound) molecule. This reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 100°C. The second step involves the attachment of an amino group to the this compound-protected aminooxy group. This reaction is also carried out in DMF, but at a lower temperature of 70°C. The final product is a white powder that is soluble in water and other organic solvents.
Biochemische Analyse
Biochemical Properties
t-Boc-Aminooxy-PEG11-amine plays a crucial role in biochemical reactions as a linker in the formation of PROTACs . The exact enzymes, proteins, and other biomolecules it interacts with depend on the specific PROTAC being synthesized.
Cellular Effects
The effects of t-Boc-Aminooxy-PEG11-amine on cells are primarily through its role in the formation of PROTACs . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism would depend on the target protein of the PROTAC.
Molecular Mechanism
t-Boc-Aminooxy-PEG11-amine contributes to the mechanism of action of PROTACs . PROTACs work by binding to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Metabolic Pathways
The metabolic pathways involving t-Boc-Aminooxy-PEG11-amine would be related to its role in the synthesis and degradation of PROTACs .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60N2O14/c1-29(2,3)45-28(32)31-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-30/h4-27,30H2,1-3H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWAQAPDDJDPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60N2O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)







